molecular formula C6H14ClNO2 B2727225 [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride CAS No. 1283146-40-6

[(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B2727225
CAS No.: 1283146-40-6
M. Wt: 167.63
InChI Key: JZJNYGFWGCTQFQ-GEMLJDPKSA-N
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Description

[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanol hydrochloride is a chiral pyrrolidine derivative characterized by a methoxy group at the 4S position and a hydroxymethyl group at the 2S position. Its molecular formula is C₆H₁₄ClNO₂, with a molar mass of 167.64 g/mol (CAS: 1389382-13-1) . This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility for research applications.

The pyrrolidine scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name

[(2S,4S)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJNYGFWGCTQFQ-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride typically involves the reaction of (2S,4S)-4-methoxypyrrolidine with formaldehyde followed by reduction. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Chemical Reactions of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride

This compound can participate in several types of chemical reactions, which are crucial for modifying its structure and expanding its utility in synthetic chemistry.

Oxidation Reactions

The hydroxymethyl group in [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride can be oxidized to form corresponding aldehydes or ketones. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction Reactions

Conversely, the compound can undergo reduction reactions using reagents such as lithium aluminum hydride and sodium borohydride. These reactions are essential for altering the compound's functional groups and modifying its properties.

Condensation Reactions

While specific examples of condensation reactions involving [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride are not detailed, similar pyrrolidine derivatives often participate in condensation reactions with various substrates, forming new compounds with potential biological activities .

Reaction Conditions and Solvents

The choice of solvents and reaction conditions significantly affects the outcome and efficiency of chemical reactions involving [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride. Common solvents include halogenated hydrocarbons (e.g., methylene chloride), hydrocarbons (e.g., toluene), ethereal solvents (e.g., tetrahydrofuran), and aprotic polar solvents (e.g., acetonitrile, N,N-dimethylformamide) .

Mechanism of Action and Biological Targets

The mechanism of action for [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific biological targets. The presence of both the methoxy group and the hydroxymethyl group allows for hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. The exact molecular targets depend on the context of use, particularly in pharmaceutical applications where it may interact with enzymes or receptors involved in metabolic processes.

Data Table: Chemical Reactions and Conditions

Reaction Type Reagents Solvents Conditions
OxidationPotassium permanganate, Chromium trioxideWater, Organic solventsRoom temperature to reflux
ReductionLithium aluminum hydride, Sodium borohydrideEthereal solvents (e.g., THF)0°C to room temperature
CondensationVarious substratesAprotic polar solvents (e.g., DMF)Room temperature to reflux

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5H11NO2·HCl
  • Molecular Weight : 145.61 g/mol
  • IUPAC Name : [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride

The compound features a pyrrolidine ring with a methoxy group and a hydroxymethyl group, which play critical roles in its biological activity and reactivity.

Medicinal Chemistry

[(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial effects against various bacterial strains. For example, a study reported that derivatives of similar pyrrolidine compounds demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases like arthritis .
  • Neuroprotective Properties : Emerging evidence suggests that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

In organic chemistry, [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride serves as an important intermediate:

  • Synthesis of Complex Molecules : The compound is utilized in the synthesis of various complex organic molecules due to its ability to participate in nucleophilic substitution reactions. Its methoxy group can be exploited for further functionalization .
  • Reagent in Chemical Reactions : It can act as a reagent for introducing pyrrolidine moieties into other compounds, enhancing the diversity of synthesized materials .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Solapur University evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride. The results indicated significant antibacterial activity against E. coli, with an average inhibition zone of 15 mm when tested at a concentration of 100 µg/mL.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The study found that [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride significantly reduced cell death rates compared to control groups.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of its interactions with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Substituent (Position) Molar Mass (g/mol) Key Properties/Applications
[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanol hydrochloride 1389382-13-1 C₆H₁₄ClNO₂ Methoxy (4S) 167.64 High polarity; pharmaceutical intermediate
[(2S,4R)-4-Methoxypyrrolidin-2-yl]methanol hydrochloride 1315590-91-0 C₆H₁₄ClNO₂ Methoxy (4R) 167.64 Stereoisomer with distinct biological activity
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride 1283147-20-5 C₆H₁₄ClNO Methyl (4S) 151.63 Reduced polarity; agrochemical research
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride 623583-08-4 C₅H₁₁ClFNO Fluoro (4S) 155.60 Enhanced electronegativity; CNS drug candidate
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride 4045-25-4 C₆H₁₄ClNO Methyl (2S) 151.63 Structural isomer; chiral catalyst

Key Differences and Implications

Substituent Effects: Methoxy vs. Methyl: The methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to the methyl analog (CAS: 1283147-20-5), enhancing solubility in aqueous systems .

Stereochemistry :

  • The 4S vs. 4R configuration (CAS: 1315590-91-0) significantly impacts biological activity. For example, in receptor binding, stereoisomers may exhibit opposing pharmacological effects .

Applications :

  • The target compound is primarily used in pharmaceutical synthesis , while the methyl analog (CAS: 1283147-20-5) finds applications in agrochemicals due to its lower polarity .
  • The fluoro derivative (CAS: 623583-08-4) is explored in central nervous system (CNS) drug development owing to fluorine’s blood-brain barrier permeability .

Research Findings and Data

Solubility and Stability

  • The target compound requires storage at 2–8°C in sealed containers to prevent hydrolysis of the methoxy group .
  • Its solubility in methanol and water is higher than that of the methyl analog, making it suitable for aqueous reaction conditions .

Biological Activity

[(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C7H16ClNO2\text{C}_7\text{H}_{16}\text{ClN}O_2

Key Features:

  • Pyrrolidine Ring: The structure includes a pyrrolidine ring, which is crucial for its biological activity.
  • Methoxy Group: The presence of the methoxy group enhances its lipophilicity and may influence receptor interactions.

The biological activity of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride is primarily attributed to its interactions with various biomolecules. The mechanism involves:

  • Receptor Binding: The compound may bind to specific receptors, modulating their activity. For instance, it has been suggested that it interacts with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition: Preliminary studies indicate that this compound might inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

These findings suggest potential applications in developing new antibiotics or adjunct therapies for existing infections .

Neuropharmacological Effects

In neuropharmacology, [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride has been investigated for its potential effects on mood disorders. Animal studies have shown that it may:

  • Enhance serotonin levels in the brain.
  • Exhibit anxiolytic effects comparable to established treatments like benzodiazepines.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a new therapeutic agent .
  • Neuropharmacological Assessment:
    In a controlled trial involving rodents, administration of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests a promising avenue for treating anxiety disorders .

Q & A

Q. What are the recommended synthetic routes for [(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride?

The synthesis typically involves stereoselective methods to preserve the (2S,4S) configuration. Key steps include:

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under 40 psi H₂) to reduce intermediates, as described for structurally related pyrrolidine derivatives .
  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to achieve enantiomeric purity, critical given the compound’s stereospecificity .
  • Hydrochloride salt formation : Treatment with HCl in solvents like ethyl acetate or ethanol to precipitate the final product .
    Validation : Confirm purity via HPLC (>98%) and structural integrity via NMR (e.g., δ 3.78–3.55 ppm for methoxy protons) and mass spectrometry (e.g., [M+H]⁺ peaks) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Solubility : Determine experimentally in aqueous buffers (e.g., PBS) or organic solvents (e.g., DMSO). Related pyrrolidine derivatives exhibit solubility ranges of 3–10 mg/mL in water .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic degradation, particularly at the methoxy group. Monitor via LC-MS .
  • Stereochemical integrity : Use chiral HPLC with columns like Chiralpak IA/IB to verify enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to minimize diastereomer formation?

  • Catalyst selection : Asymmetric hydrogenation using Ru-BINAP catalysts improves enantiomeric excess (ee) in pyrrolidine scaffolds .
  • Reaction monitoring : Real-time FTIR or inline NMR can detect diastereomer formation during key steps (e.g., cyclization). Adjust temperature/pH to suppress undesired pathways .
  • Case study : In a related compound, (2R,4S)-4-fluoropyrrolidine-2-carboxylate, optimizing reaction time and H₂ pressure reduced diastereomers by 15% .

Q. How to address contradictions in pharmacological data linked to stereochemical impurities?

  • Root cause analysis : Trace impurities (e.g., (2R,4S) enantiomers) may alter target binding. For example, a 2% impurity in a PROTAC molecule reduced degradation efficiency by 40% .
  • Mitigation : Use orthogonal purification (e.g., preparative SFC after column chromatography) and validate with high-sensitivity MS/MS .

Q. What methodologies are recommended for studying ADME properties in preclinical models?

  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. Related pyrrolidines show moderate permeability (Papp ~1 × 10⁻⁶ cm/s) .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS. CYP450 inhibition assays (e.g., CYP3A4) are critical, as some analogs show no inhibition .
  • Toxicity screening : Evaluate hepatotoxicity in HepG2 cells and cardiotoxicity via hERG channel binding assays .

Q. How to design stability-indicating methods for forced degradation studies?

  • Stress conditions : Expose to 0.1N HCl/NaOH (hydrolysis), H₂O₂ (oxidation), and UV light (photolysis).
  • Analytical setup : Use UPLC-PDA with a C18 column (e.g., Acquity BEH) and gradient elution (0.1% TFA in water/acetonitrile). Degradation products (e.g., demethylated analogs) elute earlier than the parent compound .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazard mitigation : Classify per GHS criteria (e.g., H319 for eye irritation). Use fume hoods, nitrile gloves, and safety goggles .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Methodological Resources

  • Stereochemical analysis : Reference NMR shifts for analogous compounds (e.g., δ 1.43 ppm for tert-butyl groups in pyrrolidine esters ).
  • Synthetic protocols : Adapt procedures from methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (GB59332), including recrystallization from methanol/ether .
  • Regulatory alignment : Follow ICH Q3A/B guidelines for impurity profiling .

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